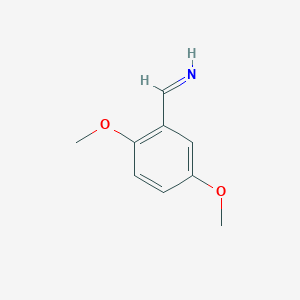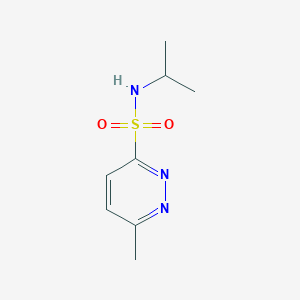
N-isopropyl-6-methylpyridazine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-6-methylpyridazine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. This compound features a pyridazine ring, a six-membered heterocyclic structure containing two adjacent nitrogen atoms, and a sulfonamide group, which is a functional group containing a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-6-methylpyridazine-3-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and cost-effective starting materials . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-6-methylpyridazine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-isopropyl-6-methylpyridazine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-isopropyl-6-methylpyridazine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is involved in the folic acid metabolism cycle. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyridazine derivatives, such as sulfamethazine and pyridazinone derivatives .
Uniqueness
N-isopropyl-6-methylpyridazine-3-sulfonamide is unique due to its specific structural features, including the isopropyl and methyl groups attached to the pyridazine ring. These structural modifications can influence its pharmacological properties and make it distinct from other sulfonamides and pyridazine derivatives.
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
6-methyl-N-propan-2-ylpyridazine-3-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-6(2)11-14(12,13)8-5-4-7(3)9-10-8/h4-6,11H,1-3H3 |
InChI Key |
BNRISXJXPOCRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
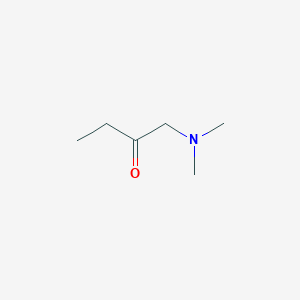

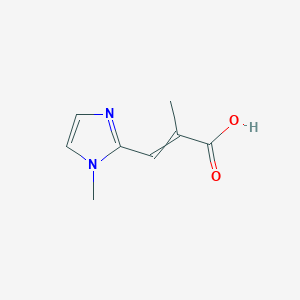
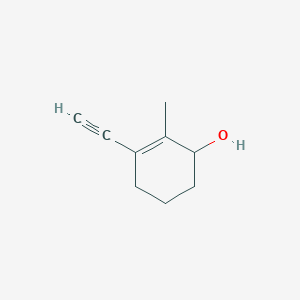
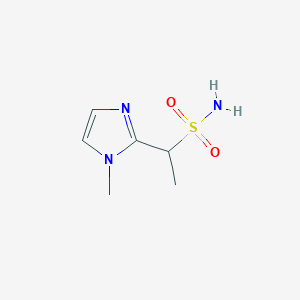
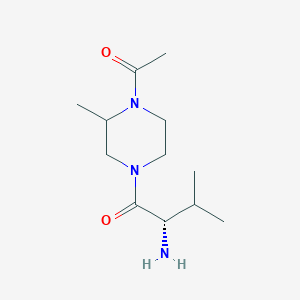
![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)

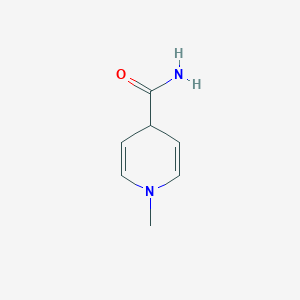
![1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)
